molecular formula C10H9ClO B101120 6-Chloro-2-tetralone CAS No. 17556-18-2

6-Chloro-2-tetralone

Cat. No. B101120
CAS RN: 17556-18-2
M. Wt: 180.63 g/mol
InChI Key: QQSYTUUAEZUAKL-UHFFFAOYSA-N
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Description

6-Chloro-2-tetralone is a chemical compound that is part of the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). The tetralone structure is characterized by a fused cyclohexane and benzene ring with a ketone functional group. The presence of a chlorine atom at the 6th position of the tetralone ring system adds to the complexity of its chemical behavior and potential for further chemical transformations.

Synthesis Analysis

The synthesis of related tetralone compounds has been explored in various studies. For instance, the transformation of 5,6-dimethoxy-2-amino-1-tetralol hydrochloride into 5,6-dimethoxy-2-tetralone was achieved using sodium bis-(2-methoxy)-aluminum hydride followed by palladium on charcoal in the presence of HClO4, which resulted in a major reduction product of 5,6-dimethoxy-2-amino-tetralin and a small amount of 5,6-dimethoxy-2-tetralone . Another study presented a practical and cost-effective synthesis of 6,7-dimethoxy-2-tetralone starting from 3,4-dimethoxyphenylacetic acid, which involved several steps including ring iodination, Heck cross-coupling, and Dieckmann condensation . These methods highlight the versatility of tetralone synthesis and the potential routes that could be adapted for the synthesis of 6-chloro-2-tetralone.

Molecular Structure Analysis

The molecular structure of tetralones is characterized by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which provide insights into the arrangement of atoms within the molecule. The unusual rearrangement of the tetralone compounds was verified based on IR, NMR, and elemental analysis results . These techniques are crucial for confirming the structure of synthesized compounds, including any chlorinated derivatives such as 6-chloro-2-tetralone.

Chemical Reactions Analysis

Tetralones undergo various chemical reactions, which can be utilized to introduce different functional groups or to modify the existing structure. The Vilsmeier reaction, for example, has been used on some 6- and 7-methoxy-1- and 2-tetralones, leading to chlorobisformylation products with distinct spectral characteristics . Additionally, the reaction of tetralones with tetrachloro-1,2-benzoquinone has been studied, revealing pathways to various condensates and demonstrating the reactivity of the tetralone moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetralones, such as solubility, melting point, and reactivity, are influenced by the substituents on the tetralone ring. For instance, the presence of methoxy groups has been shown to affect the synthesis yield and the stability of the compounds . The introduction of a chlorine atom, as in 6-chloro-2-tetralone, would further influence these properties, potentially affecting the compound's reactivity and its utility in chemical synthesis.

Scientific Research Applications

Chemical Reactions and Synthesis

6-Chloro-2-tetralone has been involved in various chemical reactions and synthetic processes. For instance, the Vilsmeier reaction on tetralones, including 6-Chloro-2-tetralone, produces chlorobisformylated compounds with distinct spectral characteristics, indicating its utility in forming complex organic structures (Reddy & Rao, 1980). Additionally, tetralone intermediates, including derivatives of 6-Chloro-2-tetralone, are synthesized for their potential in creating analogues of the antimitotic agent podophyllotoxin (Devaraju et al., 2007).

Biotransformation and Biological Applications

In biotransformation studies, derivatives of 2-tetralone like 6-bromo-2-tetralone have been converted to their corresponding tetralols using yeast cells, demonstrating their versatility in biochemical processes (Shin et al., 2001). Moreover, tetralone compounds extracted from plants such as Ampelocera edentula have shown significant antileishmanial activity, indicating their potential in developing treatments for cutaneous leishmaniasis (Fournet et al., 1994).

Potential in Medicinal Chemistry

6-Chloro-2-tetralone and related compounds have been explored for their potential in medicinal chemistry. For example, tetralone derivatives have been synthesized as key intermediates for developing compounds with potent affinity for GPIIb-IIIa, a receptor involved in blood clotting (Fisher et al., 2000). Additionally, 1-Chloro-2-formyl derivatives of tetralenes, which are structurally related to 6-Chloro-2-tetralone, have shown antitubercular activity, highlighting their significance in developing new therapeutic agents (Chanda et al., 2011).

Safety And Hazards

6-Chloro-2-tetralone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and may cause an allergic skin reaction and respiratory irritation .

properties

IUPAC Name

6-chloro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSYTUUAEZUAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403474
Record name 6-Chloro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-tetralone

CAS RN

17556-18-2
Record name 6-Chloro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-tetralone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
A Rosowsky, J Battaglia, KKN Chen… - The Journal of Organic …, 1968 - ACS Publications
… In the present Note, we should like to report the preparation of 6-chloro-2-tetralone (I), 7-chloro-2… 6-Chloro-2-tetralone (1).—A solution of p-chlorophenylacetyl chloride (46 g, 0.24 mol) in …
Number of citations: 31 pubs.acs.org
JE Audia, DE Lawhorn, JB Deeter - Tetrahedron letters, 1993 - Elsevier
… In the event, condensation of (S)-a-phenethylamine and 6-chloro-2tetralone (3) gave a quantitative yield of the enantiomerically pure enamine (4). Acylation with acryloyl chloride under …
Number of citations: 30 www.sciencedirect.com
L Krbechek, H Takimoto - The Journal of Organic Chemistry, 1968 - ACS Publications
… In the present Note, we should like to report the preparation of 6-chloro-2-tetralone (I), 7-chloro-2-tetralone (2), 5,7-dichloro-2-tetralone (3), and 6,7-dichloro-2- …
Number of citations: 22 pubs.acs.org
O Bsharat, MM Musa, C Vieille, SA Oladepo… - …, 2017 - Wiley Online Library
Ketones bearing two bulky substituents, named bulky–bulky ketones, were successfully reduced to their corresponding optically enriched alcohols by using various mutants of …
AD Abell, M Brandt, MA Levy, DA Holt - Bioorganic & Medicinal Chemistry …, 1994 - Elsevier
A series of 4a-methyl-3,4,4,4a-9-tetrahydrophenanthrene-2-carboxylic acids and 2-phosphinic acids has been prepared and evaluated in vitro as inhibitors of human recombinant …
Number of citations: 16 www.sciencedirect.com
JB Nevy, DC Hawkinson, G Blotny, X Yao… - Journal of the …, 1997 - ACS Publications
… 6-Chloro-2-tetralone (1c) was prepared by the reaction of 4-chlorophenylacetyl chloride (8.93 g, 47.2 mmol) with excess ethylene and anhydrous AlCl 3 (13 g) in anhydrous …
Number of citations: 26 pubs.acs.org
J Maillard, M Langlois, P Delaunay… - Journal of Medicinal …, 1972 - ACS Publications
Several new 2-oxo-1-oxa-3, 8-diazaspiro [4.5] decanes with 2-indanyl, 2-tetralyl, phenylcyclohexyl, and phenylcycloheptyl substitution on N-8 were prepared from the corresponding …
Number of citations: 9 pubs.acs.org
A Rosowsky, KKN Chen… - Journal of …, 1972 - Wiley Online Library
Eighteen new 1,3‐diamino‐5,6‐dihydrobenzo[f] quinazolines (6, R. = alkyl, Cl, MeO) were synthesized via the condensation of appropriate 2‐tetralones with cyanoguanidine under …
Number of citations: 22 onlinelibrary.wiley.com
OF Bsharat - 2016 - search.proquest.com
… These ketones included in this study were 2-tetralone, 6-chloro-2-tetralone, 5methoxy-2-tetralone, 7-methoxy-2-tetralone, 8-methoxy-2-tetralone, and other phenylring-containing …
Number of citations: 0 search.proquest.com
MJ Lucero - 1998 - search.proquest.com
The high diastereoselectivity observed in several electrophilic additions was investigated using ab initio quantum mechanical, semi-empirical and force-field methodologies. The …
Number of citations: 0 search.proquest.com

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